PRE-084

Description

Historical Context of Sigma Receptor Ligand Discovery

The journey to understanding sigma receptors began with a case of mistaken identity, which was gradually clarified through extensive pharmacological research.

Sigma receptors were first proposed in 1976 by Martin et al. as a subtype of opioid receptors. frontiersin.orgnih.gov This initial classification was based on the behavioral effects of certain benzomorphan (B1203429) opioids, such as (±)-SKF-10,047 (N-allylnormetazocine) and pentazocine, which produced psychotomimetic effects in dogs that were distinct from those caused by morphine. nih.gov These drugs' actions were attributed to a receptor initially named the sigma opioid receptor. nih.govnih.gov

Further research soon revealed critical inconsistencies that challenged the classification of sigma receptors as opioid receptors. A key finding was that the opioid antagonist naloxone (B1662785) could not block the binding of prototypic sigma ligands like SKF-10,047. nih.govguidetopharmacology.org Additionally, sigma receptors showed a stereospecificity opposite to that of classical opioid receptors, exhibiting a higher affinity for the dextrorotatory (+) isomers of benzomorphans, such as (+)-pentazocine, whereas opioid receptors favor levorotatory (-) isomers. nih.govnih.gov

It was also discovered that sigma receptors are not activated by endogenous opioid peptides. wikipedia.org When the sigma-1 receptor was eventually cloned, it was found to have no structural similarity to the G protein-coupled opioid receptors. wikipedia.orgwikipedia.org Instead, it showed homology to a fungal sterol isomerase. wikipedia.org These cumulative findings firmly established that sigma receptors are a distinct, non-opioid class of proteins. nih.govwikipedia.org

Identification and Characterization of PRE-084

The quest for more selective ligands was crucial for isolating the functions of sigma receptors from those of other binding sites. This compound emerged from this effort as a highly selective research compound.

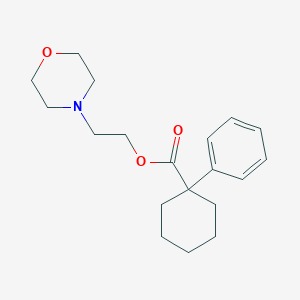

This compound, chemically known as 2-(4-morpholino)ethyl 1-phenylcyclohexane-1-carboxylate hydrochloride, was developed from a series of compounds derived from phencyclidine (PCP). nih.govnih.govjohnshopkins.edu Researchers systematically modified the PCP structure by inserting different chemical groups between the cycloalkyl ring and the amine group. nih.govjohnshopkins.edu It was found that inserting a carboxyl ethylene (B1197577) group produced compounds that had negligible affinity for PCP receptors but retained high potency for sigma receptors. nih.govjohnshopkins.edu This structural modification was key to creating this compound, a molecule that fits the pharmacophore model for sigma ligands. nih.govnih.gov

Early binding assays demonstrated the remarkable selectivity of this compound for sigma receptors over PCP receptors and a variety of other receptor systems. nih.govjohnshopkins.edu In these studies, this compound showed a high affinity for the sigma receptor while displaying a significantly lower affinity for the PCP receptor. nih.govnih.govjohnshopkins.edu This high degree of selectivity confirmed that the structural requirements for binding to sigma and PCP receptors are distinctly different. nih.gov

| Receptor | This compound IC₅₀ (nM) |

|---|---|

| Sigma Receptor | 44 |

| PCP Receptor | >100,000 |

| Other Receptor Systems | >10,000 |

Data from early binding assays illustrating the selectivity of this compound. nih.govnih.govjohnshopkins.edu

Significance of this compound in Sigma-1 Receptor Research

The development of the highly selective sigma-1 receptor agonist this compound has been instrumental in elucidating the diverse roles of this receptor. nih.govresearchgate.net As a reliable pharmacological tool, this compound has enabled researchers to investigate the receptor's function in various physiological and pathological processes.

Research using this compound has provided evidence for the sigma-1 receptor's involvement in:

Neuroprotection and Neuronal Growth : Studies have shown that this compound can protect against brain injury and promote neurite elongation. nih.govmdpi.com It has been demonstrated to reduce cell death and inflammation in animal models of stroke and neurodegenerative diseases. nih.govmdpi.com

Cognitive Function : this compound has been shown to have beneficial effects against learning and memory impairments in animal models of aging and brain injury. wikipedia.orgnih.govreddit.com Its mechanism may involve the modulation of other receptor systems, such as NMDA receptors. nih.gov

Cellular Modulation : At the cellular level, this compound has been used to study the sigma-1 receptor's role as a molecular chaperone, particularly at the endoplasmic reticulum. nih.gov It has been shown to influence intracellular calcium signaling and the function of various ion channels. nih.govnih.gov

The discovery and application of this compound marked a significant step forward in neuroscience, providing a selective key to unlock the functions of the enigmatic sigma-1 receptor and explore its potential as a therapeutic target for a wide range of disorders. researchgate.net

Prototypical Sigma-1 Receptor Agonist

This compound is widely regarded as a prototypical sigma-1 receptor agonist due to its high binding affinity and remarkable selectivity for this receptor over the sigma-2 subtype and many other receptor systems. researchgate.netsemanticscholar.org Developed from the parent molecule phencyclidine, this compound was engineered to contain the three essential pharmacophoric elements for sigma-1 receptor binding: a hydrophobic cluster, an amine group, and an intermediate chain. nih.gov This molecular structure allows it to bind with high affinity, demonstrating its potency as an agonist. researchgate.net

The compound's value as a research tool is underscored by its minimal cross-reactivity with other receptors, which allows scientists to investigate the specific roles of the sigma-1 receptor without confounding effects from other signaling pathways. researchgate.net This selectivity is crucial for accurately interpreting experimental results related to sigma-1 receptor activation. nih.gov

Binding Affinity of this compound

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Sigma-1 | 2.2 |

| Sigma-2 | 13,091 |

This table illustrates the high selectivity of this compound for the sigma-1 receptor, as indicated by its low nanomolar binding affinity, compared to its significantly lower affinity for the sigma-2 receptor. tribioscience.com

Tool for Uncovering Sigma-1 Receptor Therapeutic Potential

The selective activation of the sigma-1 receptor by this compound has been instrumental in uncovering the therapeutic potential of this receptor in a wide range of preclinical disease models. researchgate.netnih.gov By using this compound, researchers have been able to explore the consequences of sigma-1 receptor stimulation in various pathological conditions, providing insights that could pave the way for novel therapeutic strategies. nih.gov

Detailed Research Findings:

Neuroprotection: In various models of neurodegeneration and brain injury, this compound has demonstrated significant neuroprotective effects. nih.gov For instance, it has been shown to protect neurons against toxicity induced by substances like amyloid-beta, a peptide associated with Alzheimer's disease. nih.govmdpi.com Studies have also revealed its ability to reduce neuronal death and microglial activation in models of spinal cord injury and motor neuron disease. nih.govnih.gov In the context of stroke, this compound treatment has been found to reduce infarct volume and neurological deficits in animal models. nih.govavesjournals.com

Cognitive Enhancement: this compound is the most studied sigma-1 receptor ligand in the context of cognitive functions, particularly learning and memory. nih.gov Research has shown that it can attenuate amnesia induced by various pharmacological agents and pathological conditions, including amyloid-beta peptides and brain ischemia. nih.gov It has also been shown to have beneficial effects against age-related spatial learning deficits. reddit.com The mechanisms are believed to involve the enhancement of synaptic plasticity and the modulation of neurotransmitter systems like the NMDA receptor pathway. nih.gov

Antidepressant and Anxiolytic Potential: The sigma-1 receptor is implicated in mood regulation, and studies using this compound have supported its potential role in treating mood disorders. nih.gov Preclinical studies have demonstrated that this compound can produce antidepressant-like effects in animal models of depression. reddit.com

Neurite Outgrowth: this compound has been found to promote the elongation of neurites, the projections from neurons, which is a critical process for neural development and repair. nih.govbohrium.com This effect is linked to the activation of signaling pathways such as protein kinase C (PKC). nih.govbohrium.com

Investigated Therapeutic Areas for Sigma-1 Receptor Activation Using this compound

| Therapeutic Area | Observed Effects in Preclinical Models |

|---|---|

| Neurodegenerative Diseases (e.g., ALS, Alzheimer's) | Improved motor neuron survival, protection against amyloid-beta toxicity, reduced neuroinflammation. nih.govnih.govnih.gov |

| Stroke and Brain Injury | Reduced infarct volume, decreased neurological deficits, protection against excitotoxic injury. nih.govavesjournals.com |

| Cognitive Impairment | Attenuation of amnesia, improved performance in learning and memory tasks. nih.govreddit.comnih.gov |

| Mood Disorders | Demonstrated antidepressant-like effects in behavioral tests. reddit.com |

These extensive research findings, facilitated by the use of this compound, highlight the significant potential of the sigma-1 receptor as a therapeutic target for a variety of disorders. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylethyl 1-phenylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c21-18(23-16-13-20-11-14-22-15-12-20)19(9-5-2-6-10-19)17-7-3-1-4-8-17/h1,3-4,7-8H,2,5-6,9-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHKZUBCUZVZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)C(=O)OCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160819 | |

| Record name | 2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138847-85-5 | |

| Record name | 2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138847-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Morpholino)ethyl-1-phenylcyclohexane-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138847855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRE-084 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74BW8WG2MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of Pre 084

Receptor Binding and Selectivity

PRE-084 demonstrates a notable binding profile, characterized by high affinity and selectivity for the sigma-1 receptor subtype. apexbt.comrndsystems.comtocris.comcaymanchem.comwikipedia.orgfishersci.pt

Sigma-1 Receptor Affinity (K_i and IC_50 values)

This compound exhibits high affinity for the sigma-1 receptor. Its reported K_i value for the σ1 receptor is 2.2 nM. apexbt.comrndsystems.comtocris.comcaymanchem.comfishersci.ptnih.govfocusbiomolecules.commdpi.com The IC_50 value for this compound in the sigma receptor assay is 44 nM. nih.govnih.govapexbt.comcaymanchem.comnih.govarvojournals.orgmedchemexpress.com

Sigma-2 Receptor Affinity

While possessing high affinity for σ1 receptors, this compound shows significantly lower affinity for sigma-2 (σ2) receptors. The K_i value for this compound at the σ2 receptor is reported as 13091 nM. apexbt.comrndsystems.comtocris.comcaymanchem.comfishersci.ptfocusbiomolecules.com

Selectivity Over PCP Receptors

A key feature of this compound's pharmacological profile is its high selectivity over phencyclidine (PCP) receptors. Studies indicate an IC_50 value of more than 100,000 nM for PCP receptors, highlighting its negligible potency at these sites. nih.govnih.govapexbt.comrndsystems.comtocris.comcaymanchem.comfishersci.pt This distinct binding characteristic differentiates it from its parent molecule, PCP. nih.govnih.gov

Selectivity Over Other Receptor Systems

Beyond PCP receptors, this compound demonstrates high selectivity across a variety of other receptor systems, with IC_50 values typically higher than 10,000 nM. nih.govnih.govapexbt.comrndsystems.comtocris.comfishersci.pt This broad selectivity profile underscores its utility as a specific probe for σ1 receptor research. nih.govnih.gov

Table 1: Receptor Binding Affinity of this compound

| Receptor Type | Affinity (K_i) [nM] | Affinity (IC_50) [nM] | Reference |

| Sigma-1 (σ1) | 2.2 | 44 | nih.govapexbt.comrndsystems.comtocris.comcaymanchem.comfishersci.ptnih.govfocusbiomolecules.commdpi.comarvojournals.orgmedchemexpress.com |

| Sigma-2 (σ2) | 13091 | - | apexbt.comrndsystems.comtocris.comcaymanchem.comfishersci.ptfocusbiomolecules.com |

| PCP Receptors | - | >100,000 | nih.govnih.govapexbt.comrndsystems.comtocris.comcaymanchem.comfishersci.pt |

| Other Receptor Systems | - | >10,000 | nih.govnih.govapexbt.comrndsystems.comtocris.comfishersci.pt |

Agonist Activity at Sigma-1 Receptors

This compound functions as a high-affinity, selective agonist of the sigma-1 receptor. apexbt.comrndsystems.comtocris.comcaymanchem.comwikipedia.orgfishersci.ptfocusbiomolecules.comreagentsdirect.comresearchgate.net Its agonistic action at σ1 receptors has been implicated in a range of cellular and physiological effects. nih.govwikipedia.org For instance, this compound has been shown to promote the dissociation of the σ1 receptor-immunoglobulin protein (BiP) complex, enabling the σ1 receptor to act as a chaperone. nih.govmdpi.com This chaperone activity is crucial for modulating the function of various ion channels, receptors, and enzymes. mdpi.com

In cellular models, this compound stimulates hippocampal cell proliferation and differentiation. mdpi.com It also promotes neurite outgrowth in cerebellar granule neurons, potentially through the phosphorylation of TrkB receptors and activation of protein kinase C (PKC) signaling. nih.govacadempharm.ru Furthermore, this compound can increase brain-derived neurotrophic factor (BDNF)-induced glutamate (B1630785) release and intracellular Ca2+ levels. academpharm.ru

Pharmacodynamics and Mechanisms of Action

The pharmacodynamics of this compound are primarily mediated through its interaction with the σ1 receptor, which acts as a ligand-operated molecular chaperone. nih.govmdpi.com Upon binding, this compound facilitates the dissociation of σ1R from BiP, a chaperone protein located in the endoplasmic reticulum (ER). nih.govmdpi.com This dissociation allows the σ1R to translocate and interact with various client proteins, including ion channels (e.g., potassium and calcium channels), G-protein coupled receptors, and growth factor receptors, thereby modulating their activity. nih.govmdpi.comoncotarget.com

This compound's mechanism of action involves several key pathways. It has been shown to stimulate the NF-κB pathway, which can be compromised by the expression of mutant huntingtin proteins, leading to increased levels of cellular antioxidants. apexbt.com In models of neurodegenerative diseases, this compound's activation of σ1R has demonstrated protective effects against mutant huntingtin-induced cell degeneration. apexbt.comrndsystems.comtocris.comfishersci.pt

In the context of brain injury and stroke, this compound has been observed to reduce infarct volume, neurological deficits, and pro-inflammatory cytokines, while enhancing anti-inflammatory cytokines. nih.govreagentsdirect.com It also protects against endoplasmic reticulum stress-mediated apoptosis. nih.gov The compound has been shown to increase the expression of neurotrophic factors like GDNF and BDNF, and to activate signaling pathways involved in cell survival. wikipedia.orgmdpi.comacadempharm.ru Some studies also suggest that this compound can upregulate NMDA receptor 2A expression in the hippocampus, thereby enhancing synaptic plasticity and exhibiting neuroprotective effects. nih.gov

While this compound is highly selective for σ1 receptors, it is noted that potential off-target effects may increase with higher doses or concentrations. nih.gov For instance, some studies have indicated that this compound does not inhibit Kv2.1 potassium channels, unlike some σ1 receptor antagonists. oncotarget.com

Modulation of Intracellular Signaling Pathways

Regulation of Autophagic Flux and Endoplasmic Reticulum Stress

The sigma-1 receptor is an integral endoplasmic reticulum (ER) membrane protein, particularly enriched at the mitochondria-associated ER membrane (MAM), where it plays a role in regulating ER functions and stress responses frontiersin.orgresearchgate.net. ER stress is characterized by the accumulation of misfolded proteins, leading to the activation of the unfolded protein response (UPR) nih.gov. The Sig-1R can participate in the UPR by acting on the inositol-requiring enzyme 1 (IRE1) pathway nih.gov.

Studies have investigated the influence of this compound and Sig-1R activation on autophagic flux and ER stress. In some contexts, Sig-1R agonists have been shown to enhance autophagic activity. For instance, this compound has been observed to induce autophagic flux in HeLa cells mdpi.com. However, research in SOD1G93A mouse models of ALS found that treatment with Sig-1R ligands, including this compound, did not modify autophagic flux or ER stress markers frontiersin.org.

In a zebrafish model expressing mutant TDP43, this compound treatment had beneficial effects by potentially boosting the UPR signaling pathway. Short-term treatment with tunicamycin (B1663573), an ER stress inducer, revealed that this compound significantly increased mRNA levels of ATF4b, IRE1, and BiP nih.gov. Furthermore, this compound treatment increased BiP protein levels in the context of mutant TDP43 expression nih.gov. This suggests that this compound may help mitigate ER stress under certain pathological conditions by influencing key UPR components.

Influence on Calcium Homeostasis

Calcium homeostasis is crucial for various cellular functions, and the ER is a major intracellular calcium store frontiersin.orgresearchgate.net. The sigma-1 receptor, located at the MAM, is involved in regulating calcium signaling between the ER and mitochondria frontiersin.orgresearchgate.net. Sig-1R stabilizes IP3 receptors type-3 (IP3R3) at the MAM, which are involved in regulating Ca2+ influx into mitochondria frontiersin.orgresearchgate.net.

Activating the Sig-1R with agonists like this compound has been shown to influence calcium homeostasis. In a study using models of Wolfram syndrome, a disease characterized by impaired calcium homeostasis, the Sig-1R agonist this compound was found to restore calcium ion transfer from the ER to the cytosol and mitochondria in vitro researchgate.netuliege.be. This restoration of calcium transfer was associated with corrected mitochondrial deficits researchgate.net.

Furthermore, the sigma-1 receptor has been shown to interact with plasmalemmal potassium and calcium channels nih.gov. This compound has been reported to depress N-type Ca2+ currents in cholinergic interneurons in the rat striatum frontiersin.org. This inhibition of N-type Ca2+ channels by this compound was abolished by a selective sigma-1 receptor antagonist frontiersin.org. This indicates a direct or indirect modulatory effect of Sig-1R activation by this compound on specific calcium channels, contributing to its influence on calcium homeostasis.

Chaperone Activity of Sigma-1 Receptor

The sigma-1 receptor is recognized as a unique molecular chaperone protein located primarily at the ER, particularly at the MAM frontiersin.orgresearchgate.netscirp.org. It plays a vital role in regulating protein folding and degradation, thus maintaining cellular homeostasis scirp.orgnih.gov. The chaperone activity of Sig-1R is essential for stabilizing target proteins scirp.org.

Dissociation from BiP Complex

Under resting conditions, the sigma-1 receptor is typically in a dormant or inactive state, bound to the ER chaperone BiP (Binding Immunoglobulin Protein), also known as GRP78 (Glucose-Regulated Protein 78) nih.govfrontiersin.orgresearchgate.netscirp.org. BiP is a member of the heat shock protein 70 (HSP70) family and is a master regulator of ER homeostasis, involved in the folding and assembly of proteins in the ER scirp.orgnih.gov.

Upon binding of Sig-1R agonists, such as this compound, a conformational change is induced in the receptor scirp.org. This ligand binding mediates the destabilization of Sig-1R homo-oligomers and leads to the dissociation of BiP from the Sig-1R nih.govfrontiersin.orgresearchgate.netscirp.org. The dissociation from BiP is considered a key step in activating the Sig-1R, allowing it to exert its innate chaperone activity and interact with other client proteins nih.govfrontiersin.orgresearchgate.netscirp.org. This activation triggers downstream effects that modulate protein folding and cellular stress responses scirp.org.

Influence on Neurotrophic Factor Expression

This compound and sigma-1 receptor activation have been shown to influence the expression of neurotrophic factors, which are crucial for neuronal survival, growth, and differentiation nih.govresearchgate.netmdpi.com.

Brain-Derived Neurotrophic Factor (BDNF)

Brain-Derived Neurotrophic Factor (BDNF) is a well-established neurotrophic factor critical for synaptic plasticity and maintaining cognitive function frontiersin.orgnih.govconfex.com. This compound has been reported to cause the upregulation of BDNF nih.govresearchgate.net.

Studies in animal models have demonstrated that this compound treatment can increase BDNF levels. For instance, in a mouse model of Parkinsonism, this compound treatment led to the upregulation of BDNF nih.gov. In wobbler mice, a model of motor neuron disease, chronic treatment with this compound significantly increased the levels of BDNF in the gray matter medchemexpress.comresearchgate.net. In 6-hydroxydopamine-lesioned mice, this compound treatment showed a significant increase in BDNF levels in the striatum researchgate.net.

The mechanism by which Sig-1R activation by this compound increases BDNF levels appears to involve signaling pathways such as the Extracellular Signal-Regulated Kinase/Cyclic AMP Response Element-Binding Protein (ERK/CREB) pathway nih.gov. In both in vitro and in vivo studies, Sig-1R activation by this compound was observed to activate the ERK/CREB signaling pathway, thereby stimulating BDNF release nih.gov. This suggests that this compound's effects on BDNF expression are mediated, at least in part, through this pathway.

Glial Cell Line-Derived Neurotrophic Factor (GDNF)

Glial Cell Line-Derived Neurotrophic Factor (GDNF) is another important neurotrophic factor involved in the survival and maintenance of various neuronal populations, including dopaminergic neurons mdpi.comcenmed.comnih.gov. This compound has also been shown to increase the expression of GDNF nih.govresearchgate.netwikipedia.org.

Research in animal models supports the effect of this compound on GDNF levels. In a mouse model of Parkinsonism, this compound treatment resulted in the upregulation of GDNF nih.gov. Studies in 6-hydroxydopamine-lesioned mice demonstrated that this compound treatment led to a significant increase in GDNF levels in both the striatum and the substantia nigra researchgate.net. Mancuso et al. reported that this compound increased GDNF expression and promoted neuroprotection after root avulsion injury nih.gov. Furthermore, Sig-1R agonism with this compound has been shown to increase levels of glia-derived neurotrophic factor (GDNF) in the context of stroke-induced blood-brain barrier damage mdpi.com.

Interactions with Other Receptor Systems

Beyond its primary activity at the sigma-1 receptor, this compound has been shown to interact with or modulate the activity of other receptor systems, contributing to its diverse pharmacological profile.

NMDA Receptor Modulation (NR1, NR2A subunits)

This compound has been observed to modulate the activity of N-methyl-D-aspartate (NMDA) receptors. Some studies indicate that this compound can increase the expression of NMDA receptors in the rat hippocampus. nih.gov Activation of the sigma-1 receptor by this compound is suggested to potentiate NMDA receptor responses and long-term potentiation. nih.gov This potentiation may involve the prevention of SK currents. nih.gov

Research has also explored the specific subunits of the NMDA receptor involved in this modulation. This compound was found to rescue learning and memory impairment in a brain ischemia/reperfusion model through a mechanism that involves the upregulation of the NMDA receptor 2A (NR2A) subunit. nih.gov Furthermore, sigma-1 receptor agonists, including this compound, have been shown to significantly increase the phosphorylation of the NMDA NR1 subunit at both protein kinase C (PKC)- and cyclic AMP-dependent protein kinase (PKA)-dependent sites in the spinal dorsal horn. nih.gov This suggests that sigma-1 receptor ligands can affect spinally mediated nociception via phosphorylation of the NR1 subunit. nih.gov

The NR1 subunit is crucial for NMDA receptor function, requiring binding of glycine (B1666218) for activation, while NR2 subunits (such as NR2A and NR2B) bind glutamate. researchgate.net The NR1 subunit undergoes PKC-mediated phosphorylation at Ser896 and PKA-mediated phosphorylation at Ser897. nih.gov

TrkB Signaling (BDNF-dependent and independent)

This compound influences Tropomyosin receptor kinase B (TrkB) signaling, which is important for neuronal survival, growth, and synaptic plasticity. researchgate.netplos.org Studies suggest that the sigma-1 receptor promotes neurite outgrowth through both brain-derived neurotrophic factor (BDNF)-dependent and BDNF-independent TrkB activity. nih.gov

This compound treatment has been shown to enhance neurite elongation in the presence of BDNF, a ligand for TrkB, and this effect was abrogated by K252a treatment, a Trk inhibitor. researchgate.netnih.gov this compound treatment also increased BDNF-dependent TrkB phosphorylation. nih.gov While TrkB phosphorylation was not detected without BDNF application, even with this compound present, the condition was sufficient to induce neurite elongation. nih.gov This indicates that sigma-1 receptor activation can promote neurite elongation via TrkB activity regardless of BDNF presence. nih.gov

In the presence of BDNF, this compound stimulation increased phosphorylation levels of Y515 on TrkB, a Shc docking site, while decreasing phosphorylation levels of Y706, a catalytic site. nih.gov Y515 plays an essential role in how TrkB activity is regulated by the sigma-1 receptor. nih.gov

Recent research further supports the link between this compound, sigma-1 receptor, and BDNF. A study indicated that the sigma-1 receptor agonist this compound increases BDNF by activating the ERK/CREB pathway, contributing to the rescue of learning and memory impairment in a type II diabetes model. nih.gov

Voltage-Gated Potassium Channels (e.g., Kv2.1)

The sigma-1 receptor is known to modulate the activities of various ion channels, including voltage-gated potassium (Kv) channels. researchgate.net Specifically concerning Kv2.1 channels, studies using HEK293 cells overexpressing Kv2.1 have investigated the effect of this compound. researchgate.net Treatment with 10 µM this compound did not have an effect on Kv2.1 current amplitudes. researchgate.net In contrast, sigma-1 receptor antagonists like BD1047 and NE100 were found to reduce Kv2.1 current amplitude. researchgate.net This suggests that while sigma-1 receptor antagonists can inhibit Kv2.1 channel current, the agonist this compound does not appear to directly modulate Kv2.1 channel activity under these experimental conditions. researchgate.net

Kv2.1 channels are a major component of delayed rectifier K+ channels in certain neurons and are involved in regulating neuronal excitability. genecards.orgnih.gov

TRP Channels (TRPA1, TRPV1, TRPM8)

This compound, as a sigma-1 receptor agonist, has been shown to interact with and regulate the activity of certain transient receptor potential (TRP) channels, including TRPA1, TRPV1, and TRPM8. These channels are involved in sensory perception and can be activated by various stimuli. frontiersin.orgmdpi.com

Studies investigating the interaction between the sigma-1 receptor and TRP channels have shown that sigma-1 receptor agonists like this compound can influence the association of the sigma-1 receptor with different TRP channel domains. nih.govfrontiersin.orgresearchgate.net this compound enhanced the association of the sigma-1 receptor with the N-terminal of TRPM8 and the C-terminal of TRPV1 in the presence of physiological calcium. nih.govfrontiersin.orgresearchgate.net However, this compound also dampened sigma-1 receptor binding to the N-terminal domains of TRPA1 and TRPV1, and the C-terminal of TRPA1. nih.govfrontiersin.orgresearchgate.net These findings suggest that this compound exhibits biased activity in regulating the interactions between the sigma-1 receptor and different TRP channels and their specific cytosolic regions. nih.govfrontiersin.orgresearchgate.net

TRPA1 is known as a "cellular damage-sensing ion channel" activated by various chemical and physical stimuli, including noxious cold. frontiersin.orgmdpi.com TRPV1 is a polymodal sensor responding to noxious heat, protons, and certain chemicals like capsaicin. frontiersin.orgmdpi.com TRPM8 is primarily a cold-activated channel. frontiersin.orgmdpi.com

Effects on Membrane Dynamics

Research indicates that this compound can influence the physical properties of lipid membranes.

Alteration of Lipid Monolayer Fluidity and Stability

Studies examining the interaction of this compound with lipid monolayers have revealed its ability to alter membrane fluidity and stability. acs.orgnih.gov this compound has been shown to increase membrane fluidity in certain lipid monolayers, such as those composed of DPPC and DPPE. acs.orgnih.gov This effect is evidenced by changes in parameters like surface pressure, molecular area, and compressibility modulus. acs.orgnih.gov Conversely, this compound decreased fluidity in monolayers of DPPG, DPPS, and PSM. acs.orgnih.gov The interaction of this compound with cholesterol (Ch) monolayers was found to be distinct from its interactions with other lipids. acs.orgnih.gov

Fluorescence microscopy studies have further demonstrated that this compound can alter the size and shape of liquid-condensed (LC) domains within lipid monolayers, supporting the notion of altered membrane fluidity. acs.orgnih.gov The effects of this compound on membrane fluidity appear to be dependent on the structure and charge of the lipid hydrophilic head groups. acs.orgnih.gov The observed increase in fluidity in some lipid monolayers in the presence of this compound could potentially enhance their role in host defense mechanisms. nih.gov

Interaction with Specific Lipids (e.g., Cholesterol, DPPE)

Studies have investigated the interactions between this compound and various lipid monolayers, including dipalmitoylphosphatidylcholine (DPPC) and DPP-ethanolamine (DPPE). acs.org These investigations aim to understand how this compound affects membrane fluidity and stability. acs.org The presence of this compound in the subphase has been observed to increase fluidity in DPPC and DPPE monolayers. acs.org In contrast, decreasing fluidity was noted in DPP-glycerol (DPPG), DPP-serine (DPPS), and palmitoylsphingomyelin (PSM) monolayers. acs.org The interaction of this compound with cholesterol monolayers was found to be distinct from its interactions with other lipids. acs.org Fluorescence microscopy has shown that this compound alters the size and shape of liquid-condensed domains, supporting the concept of altered membrane fluidity. acs.org

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in animal models. nih.gov

Absorption and Distribution (e.g., CNS distribution)

This compound has been shown to be rapidly absorbed and distributed, including to the central nervous system (CNS). nih.govresearchgate.net Following intraperitoneal administration in mice at a dose of 10 mg/ml, this compound demonstrated a rapid distribution to the CNS. nih.gov At the time of maximal concentration (Tmax), which occurred at 5 minutes, the concentration of this compound in the brain, spinal cord, and plasma were measured. nih.gov

This compound Distribution in Mice (5 minutes post-administration) nih.gov

| Tissue | Concentration (ng/g or ng/ml) | Standard Error (±) |

| Brain | 773.6 | 26.8 |

| Spinal Cord | 871.5 | 77.3 |

| Plasma | 651.5 | 72.6 |

The maximal concentration (Cmax) in plasma was 659.0 ± 117.1 ng/ml, with a Tmax of 5 minutes. nih.gov The area under the curve was 45516.4 ± 8386.4 ng/ml*min. nih.gov

Metabolism and Excretion

Information regarding the detailed metabolism and excretion pathways of this compound is not extensively documented in the provided search results. Some studies mention evaluating absorption, distribution, metabolism, and excretion (ADME) properties in the context of developing new σ1R ligands, but specific details for this compound's metabolic fate and excretion are limited. dntb.gov.uanih.govresearchgate.netacs.org

Half-life

The half-life of this compound has been reported. In a study in CD1 mice, the half-life of this compound was found to be 195.5 ± 17.5 minutes. nih.gov

Stability in Biological Matrices

This compound has demonstrated stability in biological matrices. A study using reverse phase liquid chromatography in mouse blood, brain, and spinal cord indicated that this compound was stable in these biological matrices for at least 24 hours. nih.gov

Potential Off-Target Effects

Despite being characterized as highly selective for σ1 receptors, the potential for off-target effects of this compound exists. nih.gov These off-target effects are expected to increase with higher doses or concentrations applied to a biological system. nih.gov One study investigating the role of σ1 receptors in human umbilical vein endothelial cell (HUVEC) monolayer permeability found that while this compound could enhance barrier function in a concentration-dependent manner, a surprising finding emerged when σ1 receptor expression was diminished via siRNA. nih.gov Under conditions of significant σ1 receptor depletion, this compound not only abolished its barrier-enhancing property but also caused a decrease in monolayer barrier function, suggesting the possibility of off-target effects, particularly when σ1 receptor expression is reduced. nih.gov this compound has shown high selectivity over PCP receptors and various other receptor systems in binding assays. tocris.com Its IC₅₀ in a sigma receptor assay was 44 nM, while the IC₅₀ for PCP receptors was over 100,000 nM, and higher than 10,000 nM in a variety of other receptor systems. nih.gov

Dose-Dependent Considerations

Research into the pharmacological effects of this compound, a selective sigma-1 receptor (σ1R) agonist, has frequently highlighted dose-dependent responses across various experimental models. A common observation with σ1R agonists, including this compound, is a non-linear, often bell-shaped dose-response curve in certain assays, a phenomenon characteristic of hormesis semanticscholar.orgmdpi.com. This suggests that beneficial effects may be observed at lower doses, while higher doses may exhibit less pronounced or even different effects semanticscholar.orgmdpi.com.

Studies investigating the impact of this compound on learning and memory in mice have demonstrated this bell-shaped dose-response. For instance, doses around 1 mg/kg administered intraperitoneally (IP) significantly attenuated MK-801-induced learning impairment in mice, while the effect diminished at higher doses nih.gov. This suggests an optimal dose range for cognitive enhancement in this specific model nih.gov.

In the context of anticonvulsant effects, this compound at doses of 5 and 20 mg/kg increased the anticonvulsant effect of diazepam in mice, but this compound showed no independent effect on seizure activity at these doses mdpi.com. Furthermore, 1 mg/kg this compound enhanced pentobarbital-induced sleep duration, but did not affect falling asleep time mdpi.com. These findings indicate that the dose of this compound influences its ability to modulate the effects of other central nervous system depressants mdpi.com.

Neurorestorative effects of chronic this compound treatment have also been shown to be dose-dependent in experimental parkinsonism models in mice. Daily treatment with 0.3 mg/kg this compound produced a gradual and significant improvement in spontaneous forelimb use, while a higher dose of 1 mg/kg showed significant improvement only in the initial weeks of treatment oup.com. This suggests that lower doses might be more effective for long-term neurorestoration in this model oup.com.

In vitro studies also demonstrate concentration-dependent effects. For example, this compound protected cultured cortical neurons against β-amyloid toxicity in a bell-shaped manner, with maximal neuroprotection observed at 10 µM medchemexpress.com. Similarly, this compound elicited enhanced barrier function in human umbilical vein endothelial cell monolayers in a concentration-dependent manner nih.gov. Exposure of cells to this compound at concentrations of 3, 50, and 100 µM increased the expression levels of Nqo1 and Cat, while expression of Hmox1 increased at 3, 50, and 100 µM compared to a reference compound arvojournals.org.

While this compound is characterized by high selectivity for σ1R, the potential for off-target effects exists, which is expected to increase with higher doses or concentrations nih.gov. Studies have utilized a wide range of doses in animal models of CNS pathologies, from 0.1 to 64.0 mg/kg researchgate.net.

The dose-dependent modulation of dopamine (B1211576) receptors by this compound has also been observed. This compound dose-dependently increased the binding of [35S]GTPγS induced by dopamine in striatal membranes from rats nih.gov.

However, it is important to note that in some contexts, higher doses of this compound have shown detrimental effects. For instance, a dose of 1 mg/kg/day of this compound following spinal cord injury in mice did not improve motor function recovery and was associated with decreased neuronal expression and increased astrocytic reactivity, suggesting a detrimental effect at this dose in this specific injury model frontiersin.org.

The varied dose-dependent outcomes underscore the complexity of this compound's pharmacological profile and highlight the importance of dose optimization for achieving specific therapeutic effects in different conditions.

Here are some examples of dose-dependent findings for this compound:

| Model/Assay | Species | This compound Dose/Concentration | Observed Effect | Reference |

| MK-801-induced learning impairment | Mice | ~1 mg/kg (IP) | Significant attenuation (bell-shaped curve) | nih.gov |

| Pentobarbital-induced sleep duration | Mice | 1 mg/kg (IP) | Enhanced sleep duration | mdpi.com |

| Pentobarbital-induced falling asleep time | Mice | 1 mg/kg (IP) | No effect | mdpi.com |

| Diazepam-enhanced anticonvulsant effect | Mice | 5 and 20 mg/kg (IP) | Increased effect of diazepam | mdpi.com |

| This compound independent anticonvulsant effect | Mice | 5 and 20 mg/kg (IP) | No independent effect | mdpi.com |

| Neurorestoration (spontaneous forelimb use) | Mice | 0.3 mg/kg/day (chronic) | Gradual and significant improvement | oup.com |

| Neurorestoration (spontaneous forelimb use) | Mice | 1 mg/kg/day (chronic) | Significant improvement in initial weeks | oup.com |

| β-amyloid toxicity in cortical neurons | In vitro | 10 µM | Maximal neuroprotection (bell-shaped curve) | medchemexpress.com |

| Human umbilical vein endothelial cells | In vitro | Concentration-dependent | Enhanced barrier function | nih.gov |

| Nqo1 and Cat expression | In vitro | 3, 50, 100 µM | Increased expression levels | arvojournals.org |

| Hmox1 expression | In vitro | 3, 50, 100 µM | Increased expression levels (compared to reference) | arvojournals.org |

| Dopamine-induced [35S]GTPγS binding | Rat | Dose-dependent | Increased binding | nih.gov |

| Motor function recovery (SCI model) | Mice | 1 mg/kg/day (chronic) | No improvement, associated with detrimental tissue effects | frontiersin.org |

| Locomotor defects (TDP43G348C zebrafish) | Zebrafish | 5 and 10 µM | Rescued motor performances | nih.gov |

| Maximal mitochondrial respiration (TDP43G348C zebrafish) | Zebrafish | Not specified, treated with this compound | Boosted respiration | nih.gov |

Preclinical Efficacy Studies of Pre 084 in Disease Models

Neurodegenerative Disorders

Studies have explored the efficacy of PRE-084 in preclinical models of several neurodegenerative conditions, focusing on its neuroprotective properties and impact on disease progression.

Amyotrophic Lateral Sclerosis (ALS)

Amyotrophic lateral sclerosis (ALS) is a severe neurodegenerative disorder characterized by the progressive loss of motor neurons (MNs), leading to muscle weakness, atrophy, and paralysis. nih.govfrontiersin.orgx-mol.net this compound has been evaluated in different animal models of ALS and motor neuron degeneration.

SOD1^G93A^ Mouse Model

The SOD1^G93A^ transgenic mouse is a widely used model for studying ALS. frontiersin.orgmdpi.com Treatment with this compound in presymptomatic and early symptomatic SOD1^G93A^ mice has shown beneficial effects. Studies indicate that this compound administration can improve locomotor function and enhance motor neuron survival in this model. nih.govfrontiersin.orgresearchgate.netnih.gov this compound treatment has also been reported to extend the lifespan of both female and male SOD1^G93A^ mice by more than 15%. nih.govnih.gov The mechanisms underlying these effects may involve the modulation of NMDA receptor calcium influx through the PKC pathway and a reduction in microglial reactivity. nih.govnih.gov

Table 1: Summary of this compound Effects in SOD1^G93A^ Mouse Model

| Outcome | Effect of this compound Treatment | Source(s) |

| Locomotor Function | Improved | nih.govresearchgate.netnih.gov |

| Motor Neuron Survival | Improved/Preserved | nih.govfrontiersin.orgresearchgate.netnih.gov |

| Lifespan | Extended (>15%) | nih.govnih.gov |

| Microglial Reactivity | Reduced | nih.govnih.gov |

| NMDA Receptor | Modulation of calcium influx via PKC pathway | nih.govnih.gov |

| Neuromuscular Connections | Preserved | nih.gov |

Wobbler Mouse Model of Motor Neuron Degeneration

The wobbler mouse (wr) is a model of spontaneous motor neuron degeneration not linked to SOD1 mutation, providing a different perspective on ALS pathology. researchgate.netnih.gov Chronic treatment with this compound in wobbler mice, starting at symptom onset, has demonstrated significant improvements. This compound treatment increased levels of brain-derived neurotrophic factor (BDNF) in the gray matter, improved motor neuron survival, and ameliorated paw abnormality and grip strength performance. researchgate.netnih.gov The treatment also reduced the number of reactive astrocytes and increased the number of CD11b+ microglial cells, with a shift towards a tissue restoration phenotype characterized by increased CD68+ and CD206+ cells in the white matter. researchgate.netnih.gov

Table 2: Summary of this compound Effects in Wobbler Mouse Model

| Outcome | Effect of this compound Treatment | Source(s) |

| Motor Neuron Survival | Improved | researchgate.netnih.gov |

| Paw Abnormality | Ameliorated | researchgate.netnih.gov |

| Grip Strength Performance | Ameliorated | researchgate.netnih.gov |

| BDNF Levels (Gray Matter) | Increased | researchgate.netnih.gov |

| Reactive Astrocytes | Reduced | researchgate.netnih.gov |

| Microglial Cells | Increased CD11b+, Shift towards M2 phenotype | researchgate.netnih.gov |

Spinal Nerve Injury/Spinal Root Avulsion Models

This compound has also been shown to prevent motor neuron death in models of spinal root avulsion and spinal nerve injury. frontiersin.orguab.catmdpi.comresearchgate.net In a model of L4-L5 rhizotomy in adult mice, which induces significant motor neuron death, this compound treatment reduced motor neuron loss. mdpi.comdntb.gov.ua This neuroprotection was associated with the modulation of endoplasmic reticulum stress markers. mdpi.comdntb.gov.ua Following spinal root avulsion injury in rats, this compound administration prevented the loss of axotomized motor neurons, decreased astroglial immunoreactivity, and increased the expression of BiP and GDNF. researchgate.netnih.gov

Table 3: Summary of this compound Effects in Spinal Nerve Injury/Root Avulsion Models

| Outcome | Effect of this compound Treatment | Source(s) |

| Motor Neuron Death | Prevented/Reduced | frontiersin.orguab.catmdpi.comresearchgate.netdntb.gov.ua |

| Astroglial Reactivity | Decreased | researchgate.netnih.gov |

| BiP Expression | Increased (in motor neurons) | researchgate.net |

| GDNF Expression | Increased (in astrocytes) | researchgate.net |

| ER Stress Markers | Modulation | mdpi.comdntb.gov.ua |

Effects on Motor Function and Neuron Survival

Across various ALS and motor neuron degeneration models, this compound consistently demonstrates positive effects on motor function and neuron survival. In SOD1^G93A^ mice, it improved locomotor performance and preserved motor neurons and neuromuscular connections. nih.govfrontiersin.org In wobbler mice, it ameliorated paw abnormality and grip strength while improving motor neuron survival. researchgate.netnih.gov In spinal nerve injury models, it prevented motor neuron death. frontiersin.orguab.catmdpi.comresearchgate.netdntb.gov.ua These findings highlight the potential of this compound to protect motor neurons and improve motor outcomes in different contexts of motor neuron degeneration.

Alzheimer's Disease (AD) and Cognitive Impairment

This compound has also been investigated for its potential therapeutic effects in models of Alzheimer's disease (AD) and cognitive impairment. There is significant evidence supporting the use of S1R agonists for the treatment of AD and related dementias. nih.gov this compound has shown anti-amnesic and neuroprotective effects in various animal models of cognitive impairment, including those induced by amyloid beta peptide. nih.gove-century.usrug.nlresearchgate.net

In models of AD, this compound has been shown to attenuate amyloid-beta induced cell death and ameliorate learning deficits. nih.gov It has also been reported to decrease tau hyperphosphorylation and amyloid beta deposition in certain mouse models. nih.gov In a non-transgenic AD model induced by amyloid-beta 25-35 peptide injection, this compound protected mitochondrial respiration. nih.govfrontiersin.org Furthermore, this compound abolished the inhibitory effect of amyloid-beta on long-term potentiation in the hippocampus, a process crucial for learning and memory. nih.gov Studies also suggest that this compound can stimulate hippocampal cell proliferation and differentiation and reduce amyloid-beta-induced astrogliosis. nih.govmdpi.com

Table 4: Summary of this compound Effects in AD and Cognitive Impairment Models

| Outcome | Effect of this compound Treatment | Source(s) |

| Amyloid-beta Induced Cell Death | Attenuated | nih.gove-century.us |

| Learning Deficits | Ameliorated/Attenuated | nih.govrug.nl |

| Tau Hyperphosphorylation | Decreased (in some models) | nih.gov |

| Amyloid Beta Deposition | Decreased (in some models) | nih.gov |

| Mitochondrial Respiration | Protected/Improved (in Aβ25-35 model) | nih.govfrontiersin.org |

| Long-Term Potentiation (Hippocampus) | Inhibitory effect of Aβ abolished | nih.gov |

| Hippocampal Cell Proliferation | Stimulated | nih.govmdpi.com |

| Hippocampal Cell Differentiation | Stimulated | nih.govmdpi.com |

| Amyloid-beta Induced Astrogliosis | Reduced | nih.govmdpi.com |

| Oxidative Stress | Prevented/Reduced (e.g., lipid peroxidation) | nih.govfrontiersin.org |

Parkinson's Disease (PD)

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. nih.govoncotarget.com Preclinical investigations have evaluated this compound's potential to address motor deficits and promote neurorestoration in PD models.

In mouse models of Parkinsonism, this compound treatment has been shown to significantly improve spontaneous forelimb use, indicating an improvement in motor function. touro.edunih.govnih.gov Chronic administration of this compound in mice with intrastriatal 6-hydroxydopamine lesions, a common PD model, resulted in a gradual and significant improvement in motor deficits. touro.edunih.gov

This compound has been found to cause the upregulation of neurotrophic factors, specifically Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), in preclinical models of Parkinson's disease. touro.edunih.govnih.gov These factors are crucial for neuronal survival, growth, and differentiation. The upregulation of BDNF and GDNF is accompanied by the activation of their downstream effector pathways, such as extracellular signal-regulated kinases 1/2 (ERK1/2) and Akt. touro.edu

Studies suggest that this compound exerts neurorestorative effects in experimental parkinsonism. nih.govnih.govmichaeljfox.org These effects are supported by findings such as increased density of dopaminergic fibers in denervated striatal regions and a modest recovery of dopamine (B1211576) levels in mouse models. touro.edunih.govnih.gov The activation of endogenous defense and plasticity mechanisms by this compound is thought to contribute to this neurorestoration. nih.gov

Retinal Degenerative Diseases

Retinal degenerative diseases are characterized by the loss of photoreceptor cells and retinal ganglion cells, leading to vision impairment. arvojournals.orguc.pt this compound has been investigated for its potential protective effects in the retina.

Preclinical studies have indicated that this compound can exert protective actions against oxidation and improve viability in human retinal cells. mdpi.com In models of retinal degeneration induced by amyloid beta peptide, intravitreal delivery of this compound decreased retinal damage and reduced the elevation of Bax levels and phosphorylated JNK. touro.eduwvu.edumdpi.com Furthermore, this compound has been shown to inhibit the osmotic swelling of retinal Müller glial cells in vitro, suggesting a potential benefit in conditions involving retinal edema. arvojournals.orgmdpi.com However, in the severe rd10 mouse model of retinopathy, while this compound showed similar in vitro benefits regarding cell survival and gene regulation compared to other sigma-1 receptor ligands, it did not provide comparable in vivo protection to (+)-PTZ in terms of preserving photoreceptor nuclei numbers. arvojournals.org

Table: Preclinical Efficacy Summary of this compound

| Disease Model | Key Findings | Relevant Section |

| Huntington's Disease | Protection against mutant huntingtin-induced cell degeneration; Increased cell survival; Enhancement of cellular antioxidants via NF-κB pathway activation. | 3.1.3 |

| Parkinson's Disease | Improvement of motor deficits (e.g., spontaneous forelimb use); Upregulation of neurotrophic factors (BDNF, GDNF); Activation of ERK1/2 and Akt pathways; Neurorestorative effects (increased dopaminergic fiber density, modest dopamine recovery). | 3.1.4 |

| Retinal Degenerative Diseases | Protective action against oxidation and improved viability in retinal cells; Decreased retinal damage in amyloid beta-induced toxicity model; Inhibition of Müller glial cell swelling. | 3.1.5 |

Osmotic Swelling of Retinal Müller Glial Cells

Osmotic swelling of retinal glial (Müller) cells contributes to retinal edema and neurodegeneration. nih.govmdpi.comsigmaaldrich.com Activation of sigma receptors is known to have neuroprotective effects in the retina. nih.gov

Studies have shown that this compound inhibits the osmotic swelling of Müller cell somata induced by a hypoosmotic solution containing barium ions in rat retinal slices. nih.govmdpi.com This inhibitory effect suggests that σ1R activation may be beneficial in conditions involving retinal edema. nih.govarvojournals.org The effects of σ receptor agonists on Müller cell swelling were found to be abrogated in the presence of blockers of metabotropic glutamate (B1630785) and purinergic P2Y1 receptors, suggesting that σ receptor activation triggers a glutamatergic-purinergic signaling cascade that prevents osmotic Müller cell swelling. nih.gov

Inherited Retinal Dystrophies (e.g., rd10 mouse model)

Inherited retinal dystrophies, such as Retinitis Pigmentosa (RP), are characterized by progressive degeneration of photoreceptor cells. The rd10 mouse model is a severe model of inherited retinal degeneration, exhibiting loss of both rod and cone photoreceptor cells within the first few weeks of life. nih.gov

In the rd10 mouse model, while some σ1R ligands like (+)-pentazocine have shown beneficial effects, the efficacy of this compound has been compared. In vitro studies using 661W cells (a cone photoreceptor cell line) showed that this compound improved cell viability, attenuated oxidative stress, and increased the expression of Nrf2 and NRF2-regulated antioxidant genes (Nqo1 and Cat), similar to (+)-pentazocine. nih.govarvojournals.orgresearchgate.net

However, in vivo studies in rd10 mice treated with this compound did not demonstrate comparable functional improvements to (+)-pentazocine. nih.govarvojournals.orgresearchgate.net Treatment with this compound did not improve visual acuity, increase outer retinal thickness, or improve photopic a- and b-wave responses compared to non-treated rd10 mice. nih.govarvojournals.orgresearchgate.net The number of photoreceptor nuclei per retinal length in this compound-treated mice did not differ significantly from non-treated rd10 mice. nih.govresearchgate.net These findings suggest that despite similar in vitro effects, the in vivo neuroprotective properties of different σ1R ligands can vary significantly in severe inherited retinal dystrophy models. arvojournals.orgresearchgate.net

Wolfram Syndrome

Wolfram Syndrome is a rare genetic disorder characterized by various symptoms, including diabetes mellitus, optic atrophy, and neurodegeneration. The disease is linked to mutations in the WFS1 gene, which codes for wolframin, a protein involved in the endoplasmic reticulum (ER). researchgate.netwolframsyndrome.co.ukmdpi.com Wolframin deficiency affects the contacts between the ER and mitochondria, known as mitochondria-associated ER membranes (MAMs), leading to mitochondrial dysfunction. researchgate.netwolframsyndrome.co.ukdrugdiscoverynews.com

Activation of the σ1 receptor, an ER-resident protein also involved in calcium ion transfer, has been investigated as a potential therapeutic strategy for Wolfram Syndrome. researchgate.netwolframsyndrome.co.uknih.gov Studies using fibroblasts from patients with Wolfram Syndrome have shown that this compound can restore the lost contacts between the ER and mitochondria and increase ATP production, indicating improved mitochondrial energy production. drugdiscoverynews.com

In preclinical models of Wolfram Syndrome, including zebrafish and mice, this compound has been shown to alleviate behavioral symptoms. researchgate.netwolframsyndrome.co.uknih.gov this compound restored calcium ion transfer and mitochondrial respiration in vitro and corrected associated increased autophagy and mitophagy. researchgate.netwolframsyndrome.co.ukmdpi.comnih.gov In mouse models, this compound has been reported to attenuate learning deficits and reduce anxiety. researchgate.net These findings suggest that activating the σ1R with agonists like this compound could be a potential therapeutic strategy for Wolfram Syndrome by enhancing MAM function. researchgate.netwolframsyndrome.co.uknih.gov

Brain Injury and Ischemia

This compound has demonstrated neuroprotective effects in various models of brain injury and ischemia. focusbiomolecules.comnih.gov

Excitotoxic Brain Injury (e.g., Perinatal Brain Injury)

Excitotoxicity, often mediated by excessive glutamate release and subsequent N-methyl-D-aspartate receptor (NMDAR) activation, plays a crucial role in perinatal brain injury. bmj.comnih.gov Inflammation also contributes significantly to the pathogenesis of perinatal brain injury. bmj.com

Studies in newborn mice have evaluated the effect of this compound in models of excitotoxic brain injury. A single systemic administration of this compound significantly reduced lesion size in cortical gray matter after an excitotoxic insult. nih.gov Repetitive injections were also found to be effective. nih.gov this compound treatment resulted in a decrease in cell death, indicated by reduced TUNEL positivity and caspase-3 activation. nih.govnih.gov Furthermore, it lowered the number of isolectin B4-positive, activated microglial cells in the perilesional white matter, suggesting a reduction in activated microglial cells. nih.govbmj.comnih.govfrontiersin.org

In a neonatal mouse model of inflammation-sensitized excitotoxic brain injury, this compound was shown to attenuate the damage. bmj.com Administration of this compound resulted in a significant decrease in the mean length of the lesion in both cortical grey and adjacent white matter. bmj.com These findings indicate that this compound reduces inflammation-sensitized NMDAR-mediated excitotoxic perinatal brain damage. bmj.com In vitro studies using primary hippocampal neurons also suggest that this compound provides partial protection against glutamate-induced morphological and functional changes. nih.govnih.gov

Cerebral Ischemia/Reperfusion Injury (e.g., Vascular Dementia)

Cerebral ischemia/reperfusion injury is a significant factor in conditions like vascular dementia. This compound has been investigated for its protective effects in models of cerebral ischemia/reperfusion.

In an ischemia/reperfusion injury model, this compound treatment decreased the number of apoptotic cells and preserved cortical neurons. arvojournals.org Daily administration of this compound has been shown to improve neurobehavioral performance and attenuate neuronal damage and white matter lesions in the brain in a stroke model. arvojournals.org this compound has also been reported to protect against endoplasmic reticulum stress-mediated apoptosis following cerebral ischemia/reperfusion injury. nih.gov

This compound has been shown to ameliorate blood-brain barrier (BBB) impairment after brain ischemia reperfusion in mice by restoring the expression of BBB tight junction proteins. nih.gov Administration of this compound also increased the expression of σ1R in brain microvascular endothelial cells and improved neurobehavioral performance in this model. nih.gov The protective effect on the BBB may involve the regulation of brain-derived neurotrophic factor (BDNF) through the NR2A-CaMKIV-TORC1 pathway. nih.govnih.govmdpi.com

In an embolic stroke model, this compound treatment led to significantly reduced infarct volumes and improved behavioral outcomes. nih.gov This was accompanied by a modulation of cytokine levels, with a reduction in pro-inflammatory cytokines and an enhancement in anti-inflammatory cytokines. nih.gov A study in a type 2 diabetes mellitus mouse model revealed that long-term administration of this compound post-stroke improved white-matter injury by increasing axon and myelin density, reducing demyelination, and enhancing the expression of myelin-related proteins, suggesting a role in fostering oligodendrogenesis and aiding white matter functional recovery. nih.govmdpi.com

Embolic Stroke Models

Studies utilizing embolic stroke models in rats have demonstrated neuroprotective effects of this compound. Treatment with this compound following embolic stroke has been shown to significantly reduce infarct volume and improve behavioral outcomes nih.gov. This neuroprotection is thought to be mediated, in part, through anti-excitotoxic mechanisms nih.gov. This compound treatment in these models also led to a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines nih.gov. These findings align with the observed benefits of other sigma receptor agonists in stroke models, such as those involving middle cerebral artery occlusion (MCAO) nih.gov.

Traumatic Brain Injury (TBI)

This compound has also shown beneficial effects in preclinical models of traumatic brain injury (TBI). Studies using controlled cortical impact (CCI) models in mice have indicated that this compound can play a protective role by reducing microglia activation, as well as mitigating nitrosative and oxidative stress to proteins frontiersin.orgnih.gov. Administration of this compound in TBI mice has been reported to significantly decrease brain edema and attenuate neurological deficits frontiersin.orgnih.gov. The neuroprotective effects of this compound against TBI may involve the suppression of microglia activation frontiersin.org.

Effects on Infarct Volume and Neurological Deficits

A consistent finding in preclinical stroke models is the ability of this compound to reduce infarct volume. In rat models of embolic stroke, this compound treatment significantly decreased the volume of infarcted tissue nih.gov. This reduction in infarct volume is often correlated with improved neurological outcomes nih.gov. In TBI models, this compound treatment also resulted in a significant reduction in lesion volume and attenuated modified neurological severity scores nih.govnih.gov. The improvement in neurological deficits observed with this compound treatment in both stroke and TBI models highlights its potential to mitigate the functional consequences of acute brain injury nih.govfrontiersin.orgnih.gov.

Modulation of Microglial Reactivity

Modulation of microglial reactivity is another key effect observed with this compound in preclinical studies. Microglia are the primary immune cells in the central nervous system, and their activation plays a significant role in the inflammatory response following brain injury nih.gov. In models of embolic stroke, this compound treatment has been associated with a reduction in microglial reactivity nih.gov. In TBI models, this compound has been shown to lessen microglia activation, as indicated by decreased Iba1 immunoreactivity nih.govnih.gov. While some studies suggest this compound might influence the balance between pro-inflammatory (M1) and anti-inflammatory (M2) microglial phenotypes, potentially favoring an M2 phenotype associated with tissue restoration, further investigation is needed to fully clarify the complex effects of this compound on microglial polarization nih.govmdpi.comresearchgate.netfrontiersin.org.

Impact on Reactive Oxygen Species (ROS) Levels

This compound has been shown to impact levels of reactive oxygen species (ROS), which are key contributors to oxidative stress and cellular damage in various neurological conditions nih.govnih.gov. In the context of TBI, this compound treatment has been reported to reduce nitrosative and oxidative stress to proteins nih.govnih.govnih.gov. Studies have indicated that Sig-1R, the target of this compound, plays a role in regulating mitochondrial ROS concentration, potentially through pathways like Nrf2-KEAP1 nih.gov. However, the specific mechanisms by which this compound modulates ROS after TBI require further clarification nih.gov. It is worth noting that the effect of Sig-1R agonists on ROS production can be condition-dependent frontiersin.org.

Inflammatory and Immune-Related Conditions

Beyond acute brain injury, this compound's effects on inflammatory and immune-related conditions, particularly neuroinflammation, have been investigated.

Neuroinflammation (e.g., Astrogliosis, Microglial Activation)

Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a common feature in various neurological disorders and injuries frontiersin.orgnih.govmdpi.com. This compound has demonstrated the ability to modulate neuroinflammatory responses in preclinical models frontiersin.orgnih.gov. In models of neuroinflammation, this compound has been shown to reduce astrogliosis, which is the reactive increase in astrocytes mdpi.comresearchgate.net. While this compound consistently shows effects on microglial activation in stroke and TBI models, its impact on microglial activation in other neuroinflammatory contexts, such as Alzheimer's disease models, has yielded varied results, with some studies showing a reduction in astrogliosis but no significant effect on microglial activation mdpi.comnih.gov. However, other research suggests this compound can influence microglial phenotypes, promoting anti-inflammatory types researchgate.net. The anti-inflammatory effects of this compound, including the reduction of pro-inflammatory cytokines and enhancement of anti-inflammatory ones, contribute to its neuroprotective profile nih.govfrontiersin.org.

Data Tables

While specific quantitative data points (e.g., exact infarct volume reductions, changes in cytokine levels) are mentioned in the search results, presenting them in interactive data tables would require access to the raw data from the cited studies. However, a conceptual representation of how such data could be presented is provided below:

Table 1: Effect of this compound on Infarct Volume in Preclinical Stroke Models

| Study (Ref) | Model | Species | This compound Treatment Regimen | Infarct Volume (Control) | Infarct Volume (this compound) | % Reduction |

| nih.gov | Embolic Stroke | Rat | Details in source | Value | Value | Calculated % |

| nih.gov | Embolic Stroke | Rat | Details in source | Value | Value | Calculated % |

| nih.gov | CCI | Mouse | Details in source | Value | Value | Calculated % |

Table 2: Effect of this compound on Neurological Deficits in Preclinical Models

| Study (Ref) | Model | Species | Neurological Deficit Assessment | Score (Control) | Score (this compound) | Outcome |

| nih.gov | Embolic Stroke | Rat | Behavioral tests | Score | Score | Improvement |

| nih.gov | TBI (CCI) | Mouse | Modified neurological severity score | Score | Score | Attenuation |

| nih.gov | TBI (CCI) | Mouse | Modified neurological severity score, wire hang test | Score | Score | Attenuation/Increased latency |

Table 3: Effect of this compound on Cytokine Levels in Embolic Stroke (Rat)

| Study (Ref) | Cytokine | Type | Level (Control) | Level (this compound) | Change |

| nih.gov | Pro-inflammatory (e.g., IL-1β, TNF-α) | Pro-inflammatory | Level | Level | Decreased |

| nih.gov | Anti-inflammatory (e.g., IL-4, IL-10) | Anti-inflammatory | Level | Level | Increased |

Experimental Colitis (TNBS-induced)

Experimental colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS) is a widely used animal model that mimics aspects of inflammatory bowel disease (IBD), particularly ulcerative colitis. nih.govnih.govcardiff.ac.uk Studies using this model have explored the effects of this compound on inflammation, oxidative stress, and intestinal barrier function. nih.govnih.gov

Reduction of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)

Inflammatory bowel disease is characterized by elevated levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govfrontiersin.orgnih.gov In TNBS-induced colitis models, this compound pretreatment has been shown to significantly reduce the levels of these cytokines. nih.govnih.gov For instance, one study in mice demonstrated that this compound pretreatment reduced TNBS-induced increases in TNF-α by 47%, IL-1β by 37%, and IL-6 by 46%. nih.gov This reduction in cytokine levels contributes to the amelioration of colitis symptoms. nih.govnih.gov

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in TNBS-induced Colitis

| Group | TNF-α (% of TNBS group) | IL-1β (% of TNBS group) | IL-6 (% of TNBS group) |

| TNBS | 100% | 100% | 100% |

| This compound + TNBS | 53% | 63% | 54% |

| This compound + BD1047 + TNBS | 96% | 105% | 87% |

*Data derived from a study in mice, showing percentage of cytokine levels compared to the TNBS-induced colitis group. nih.gov

The protective effect of this compound on cytokine levels was significantly attenuated by co-administration with BD1047, a sigma-1 receptor antagonist, suggesting that the effect is mediated via the sigma-1 receptor. nih.govnih.gov

Enhancement of Antioxidant and Anti-lipid Peroxidation Factors

Oxidative stress and lipid peroxidation play a significant role in the pathogenesis of colitis, leading to damage of the intestinal mucosal barrier. nih.gove-century.us this compound has demonstrated the ability to improve the functions of antioxidant and anti-lipid peroxidation factors in the context of TNBS-induced colitis. nih.govnih.gov Studies have shown that this compound pretreatment can significantly inhibit the increase in myeloperoxidase (MPO) and thiobarbituric acid reactive substance (TBARS) activities induced by TNBS. nih.gov MPO activity is an indicator of neutrophil infiltration, while TBARS levels reflect lipid peroxidation. nih.gove-century.us Furthermore, this compound pretreatment significantly increased the levels of glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD), which are key antioxidant enzymes. nih.govnih.gov

Table 2: Effect of this compound on Oxidative Stress Markers in TNBS-induced Colitis

| Group | MPO Activity | TBARS Levels | GSH Levels | SOD Activity |

| TNBS | Increased | Increased | Decreased | Decreased |

| This compound + TNBS | Decreased | Decreased | Increased | Increased |

| This compound + BD1047 + TNBS | Restored to TNBS levels | Restored to TNBS levels | Restored to TNBS levels | Restored to TNBS levels |

*Summary of observed trends in a study on TNBS-induced colitis in mice. nih.govnih.gov

These findings suggest that this compound possesses antioxidant and anti-inflammatory properties that contribute to the prevention of TNBS-induced colitis through sigma-1 receptor activation. nih.gov

Restoration of Intestinal Mucosal Barrier Function

The intestinal mucosal barrier is crucial for maintaining intestinal health and preventing the translocation of harmful substances. upenn.eduxiahepublishing.comfrontiersin.org Damage to this barrier is a key feature of IBD. upenn.edufrontiersin.orgspandidos-publications.com this compound has been shown to help restore the function of the intestinal mucosal barrier in the TNBS-induced colitis model. nih.govnih.gov this compound pretreatment significantly reduced TNBS-induced damage to the intestinal mucosa, with partial recovery of the epithelium. nih.gov This protective effect on the mucosal barrier is linked to the reduction of inflammation and oxidative stress. nih.gov

Cardioprotection (Myocardial Ischemia-Reperfusion Injury)

Myocardial ischemia-reperfusion (I/R) injury is a significant clinical issue that occurs when blood flow is restored to ischemic heart tissue, paradoxically causing further damage. tandfonline.comahajournals.org this compound has demonstrated cardioprotective effects in preclinical models of myocardial I/R injury. nih.govhebmu.edu.cnnih.gov Studies in rats have shown that this compound pretreatment can reduce the area of myocardial infarction and improve cardiac function following I/R injury. hebmu.edu.cnnih.gov The protective mechanisms are thought to involve the reduction of oxygen free radical damage and the activation of key signaling pathways. nih.govhebmu.edu.cnnih.gov this compound has been shown to activate the Akt-eNOS signaling pathway, which plays a crucial role in regulating apoptosis and improving cardiac function after reperfusion. nih.govnih.gov Activation of Akt can inhibit mitochondrial permeability transition pore opening, a critical step in cell death. nih.gov

Table 3: Effect of this compound on Cardiac Function Markers in Myocardial I/R Injury

| Group | +dp/dtmax | -dp/dtmax | LVSP | LVEDP | CK-MB Levels | MDA Levels | SOD Levels |

| Sham | Normal | Normal | Normal | Normal | Low | Low | High |

| I/R | Decreased | Decreased | Decreased | Increased | High | High | Low |

| This compound + I/R | Increased | Increased | Increased | Increased (no significant difference from I/R) | Lower than I/R | Lower than I/R | Higher than I/R |

*Summary of observed trends in a study on myocardial I/R injury in rats. hebmu.edu.cn *+dp/dtmax: maximum rate of left ventricular pressure rise, -dp/dtmax: maximum rate of left ventricular pressure decrease, LVSP: left ventricular systolic pressure, LVEDP: left ventricular end-diastolic pressure, CK-MB: Creatine Kinase-Myocardial Band, MDA: Malondialdehyde, SOD: Superoxide Dismutase. hebmu.edu.cn

This compound treatment also led to significantly reduced expression of pro-apoptotic proteins like Bax and cleaved-caspase 3, while increasing the expression of the anti-apoptotic protein Bcl-2. nih.gov These findings suggest that this compound may be a promising candidate for the treatment of myocardial I/R injury. nih.gov

Other Therapeutic Applications

Beyond its effects in colitis and cardioprotection, preclinical studies have explored other potential therapeutic applications for this compound.

Antitussive Effects

This compound has demonstrated antitussive (cough suppressant) effects in animal models. tocris.comapexbt.comnih.gov Studies in guinea-pigs have shown that administration of this compound can inhibit citric-acid-induced cough. apexbt.comnih.gov Both intraperitoneal administration and aerosol administration of this compound were found to be effective in reducing cough frequency. nih.gov The antitussive activity of this compound appears to be mediated via sigma-1 receptors, as its effect was reversed by a sigma-1 antagonist. nih.govnih.gov The effectiveness of aerosol administration suggests that peripheral pulmonary sigma receptors may contribute to the antitussive effect. nih.gov

Table 4: Effect of this compound on Citric Acid-Induced Cough in Guinea-Pigs

| Administration Route | This compound Dose | Effect on Cough Frequency |